1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione

ROMK Kir1.1 diuretic target

1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione (CAS 1009675-11-9) is a 1,3-disubstituted pyrrolidine-2,5-dione (succinimide) derivative bearing a para-difluoromethylthio (–SCF₂H) substituent on the N-phenyl ring and a para-ethoxyanilino group at the 3-position. It has been deposited in the BindingDB database (BDBM50287552, CHEMBL4175004) with a reported IC₅₀ of 86 nM against human ROMK2 (Kir1.1) in a thallium flux fluorescence assay.

Molecular Formula C19H18F2N2O3S
Molecular Weight 392.42
CAS No. 1009675-11-9
Cat. No. B2525359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione
CAS1009675-11-9
Molecular FormulaC19H18F2N2O3S
Molecular Weight392.42
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F
InChIInChI=1S/C19H18F2N2O3S/c1-2-26-14-7-3-12(4-8-14)22-16-11-17(24)23(18(16)25)13-5-9-15(10-6-13)27-19(20)21/h3-10,16,19,22H,2,11H2,1H3
InChIKeyJUKWRUZYCUUKEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione (CAS 1009675-11-9): Chemical Identity, Scaffold Class, and Procurement Context


1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione (CAS 1009675-11-9) is a 1,3-disubstituted pyrrolidine-2,5-dione (succinimide) derivative bearing a para-difluoromethylthio (–SCF₂H) substituent on the N-phenyl ring and a para-ethoxyanilino group at the 3-position . It has been deposited in the BindingDB database (BDBM50287552, CHEMBL4175004) with a reported IC₅₀ of 86 nM against human ROMK2 (Kir1.1) in a thallium flux fluorescence assay [1]. The compound is catalogued by commercial screening-library vendors as a racemic mixture (MW 392.42, C₁₉H₁₈F₂N₂O₃S) with calculated logP 3.16 and polar surface area 46.71 Ų . The –SCF₂H moiety is recognized in contemporary medicinal chemistry as a lipophilic hydrogen-bond donor and a less lipophilic, metabolically tunable bioisostere of the trifluoromethylthio (–SCF₃) group [2].

Why ROMK Inhibitor Scaffold-Class Substitution Fails for 1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione (CAS 1009675-11-9)


ROMK (Kir1.1) inhibitors span several chemotypes—spiropyrrolidinones (e.g., MK-7145) [1], piperazine-based series (e.g., BMS-986308) , and pyrrolidine-2,5-diones—with widely divergent selectivity and physicochemical profiles. Within the pyrrolidine-2,5-dione subclass, the para-substituent on the 3-anilino group directly modulates ROMK potency and off-target ion-channel selectivity; for example, the dimethylamino analog (CAS 1008211-79-7) and the morpholino analog (CAS 473705-02-1) share the identical N-(4-SCF₂H-phenyl) scaffold but differ in the 3-position aniline substituent . The –SCF₂H group itself confers distinct electronic and hydrogen-bonding properties compared to –SCF₃ or –SCH₃ congeners, affecting both target engagement and metabolic stability [2]. Blind interchange among ROMK-active chemotypes or even among pyrrolidine-2,5-dione analogs without matching the specific 4-ethoxyanilino and 4-SCF₂H-phenyl combination will yield different potency, selectivity, and ADME outcomes, as quantified below.

Quantitative Differentiation Evidence for 1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione (CAS 1009675-11-9) Versus Closest Comparators


ROMK2 Inhibitory Potency: Intermediate Sub-100 nM Activity Distinguished from Weaker In-Class Probes

The target compound inhibits human ROMK2 with an IC₅₀ of 86 nM in a HEK293-cell Tl⁺ flux assay [1]. This places it in an intermediate potency tier among published ROMK inhibitors: approximately 14-fold less potent than the clinical candidate MK-7145 (R,R-isomer 12, Tl⁺ flux IC₅₀ = 6 nM) [2], approximately 3.6-fold less potent than BMS-986308 (IC₅₀ = 24 nM) , but approximately 3.4-fold more potent than the NIH Molecular Libraries probe ML111/VU590 (IC₅₀ = 294 nM) [3].

ROMK Kir1.1 diuretic target ion channel inhibitor thallium flux assay

hERG Counter-Screen Selectivity: >465-Fold Discrimination Between ROMK2 Inhibition and hERG Binding

In a fluorescent-labelled dofetilide displacement assay using human ERG (hERG) channel expressed in HEK293 cell membrane homogenates, the target compound exhibited a Kᵢ > 40,000 nM [1]. When referenced against its ROMK2 IC₅₀ of 86 nM in the same BindingDB entry, this yields a ROMK2/hERG selectivity ratio of >465-fold. This compares favorably with the NIH probe ML111, which was also counter-screened against hERG and showed no significant inhibition at concentrations up to 10 μM [2], and with the advanced clinical leads MK-7145 (hERG EP/ROMK EP ratio = 2,440-fold for the R,R-isomer 12) [3] and BMS-986308 (reported to possess 'greater selectivity for ROMK over hERG channels') .

hERG liability cardiac safety selectivity window ROMK ion channel profiling

Difluoromethylthio (–SCF₂H) Substituent: Lipophilic Hydrogen-Bond Donor Differentiated from –SCF₃ and –SCH₃ Analogs

The para-SCF₂H group on the N-phenyl ring of the target compound is structurally and electronically distinct from the more common –SCF₃, –OCH₃, and –SCH₃ substituents found in related ROMK inhibitor series. According to the comprehensive review by Shen et al. (2021), the –SCF₂H group is a lipophilic hydrogen-bond donor (by virtue of the weakly acidic C–H proton) and a bioisostere of hydroxy and thiol groups, potentially forming hydrogen bonds with enzyme heteroatoms to enhance binding selectivity [1]. Critically, –SCF₂H is less lipophilic (π ~ 0.58 vs. ~1.44 for –SCF₃), less electron-withdrawing (σₚ ~ 0.36 vs. ~0.50 for –SCF₃), and less chemically stable under acidic or basic conditions than –SCF₃, offering a tunable handle for modulating metabolic stability [1]. The target compound's calculated logP of 3.16 and logSw of –3.42 reflect the moderated lipophilicity conferred by –SCF₂H relative to what would be predicted for an –SCF₃ analog, though no direct comparative physicochemical data for an –SCF₃-matched pair in this scaffold has been published.

difluoromethylthio bioisostere lipophilic hydrogen-bond donor metabolic stability fluorine chemistry

Scaffold Topology Differentiation: 1,3-Disubstituted Pyrrolidine-2,5-Dione vs. Spirocyclic and Piperazine ROMK Chemotypes

The target compound's 1,3-disubstituted pyrrolidine-2,5-dione core differs fundamentally from the spirocyclic pyrrolidinone scaffold of MK-7145 [1] and the piperazine-based scaffold of BMS-986308 . Merck's medicinal chemistry optimization explicitly demonstrated that the spiropyrrolidinone core with the carbonyl group α to the spirocenter was preferred for potent ROMK activity, and that scaffold modifications directly impacted the hERG/ROMK selectivity ratio [1]. The 1,3-disubstituted pyrrolidine-2,5-dione series has been independently explored as InhA inhibitors for tuberculosis [2], underscoring that this scaffold is not limited to ROMK applications and may engage different target profiles. The target compound's 3-(4-ethoxyanilino) substituent introduces an additional hydrogen-bond acceptor (the ethoxy oxygen) and a secondary amine (NH) at the 3-position, features absent from the MK-7145 and BMS-986308 chemotypes.

pyrrolidine-2,5-dione succinimide scaffold ROMK inhibitor chemotype scaffold hopping medicinal chemistry

Physicochemical Drug-Likeness: Calculated logP, logSw, and PSA Values Support Oral Bioavailability Potential

Calculated physicochemical parameters for the target compound—logP = 3.16, logSw = –3.42 (estimated aqueous solubility ~ 0.15 mg/mL), and polar surface area (PSA) = 46.71 Ų —fall within ranges generally consistent with oral bioavailability potential per Lipinski's Rule of Five and Veber's criteria. For comparison, the ROMK clinical candidate MK-7145 has a calculated logP of approximately 2.8 and a higher molecular weight (466.53 Da) [1]. The target compound's lower MW (392.42) and moderate PSA position it favorably for permeability, although its aqueous solubility (logSw –3.42) indicates potential solubility-limited absorption that would require formulation attention in in vivo studies. No experimental solubility, permeability, or metabolic stability data for this specific compound have been identified in the public domain.

drug-likeness Lipinski rule of five ADME physicochemical profiling oral bioavailability

Optimal Application Scenarios for 1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione (CAS 1009675-11-9) Based on Differentiated Evidence


ROMK (Kir1.1) Hit-to-Lead and Scaffold-Hopping Programs Requiring Non-Spirocyclic, Non-Piperazine Chemical Matter

The compound's sub-100 nM ROMK2 potency (IC₅₀ = 86 nM) and >465-fold selectivity over hERG [1] make it an attractive starting point for medicinal chemistry programs seeking to diversify away from the heavily patented spirocyclic (MK-7145-type) and piperazine (BMS-986308-type) ROMK inhibitor chemotypes. Its 1,3-disubstituted pyrrolidine-2,5-dione scaffold [2] offers synthetic tractability with fewer stereochemical complexity challenges compared to the spirocyclic cores of clinical-stage ROMK inhibitors, while the para-ethoxyanilino group at the 3-position provides a modifiable vector for SAR exploration.

SAR-by-Catalog Exploration of –SCF₂H Substituent Effects in Ion-Channel and Hydrogen-Bond-Dependent Targets

The para-difluoromethylthio substituent is a lipophilic hydrogen-bond donor bioisostere of hydroxy and thiol groups [1]. For laboratories investigating the impact of –SCF₂H vs. –SCF₃, –SCH₃, or –OCH₃ on target binding, selectivity, and metabolic stability, this compound provides a well-characterized entry point with documented ROMK2 activity (IC₅₀ = 86 nM), hERG selectivity (>465-fold), and calculated physicochemical properties (logP 3.16, PSA 46.71 Ų) [2]. The compound can serve as a reference standard in panels comparing the effects of different sulfur-based fluoroalkyl groups on ion-channel pharmacology.

In Vitro Ion-Channel Selectivity Profiling Panels and hERG Liability Assessment Studies

With a ROMK2 IC₅₀ of 86 nM and a hERG Kᵢ > 40,000 nM (>465-fold window) [1], validated by the BindingDB deposition, this compound can function as a reference inhibitor in multi-channel selectivity panels. Its selectivity profile—intermediate between the less selective early probe ML111 (ROMK IC₅₀ = 294 nM, hERG selectivity >34-fold) and the highly optimized clinical leads MK-7145 and BMS-986308 [2]—provides a useful calibration point for benchmarking new ROMK inhibitors across different chemotypes and assay formats.

Computational Chemistry and Docking Studies on Pyrrolidine-2,5-Dione ROMK Pharmacophore Models

The compound's well-defined structure (SMILES: CCOc1ccc(cc1)NC1CC(=O)N(C1=O)c1ccc(cc1)SC(F)F), ROMK2 IC₅₀ of 86 nM, and the availability of closely related analogs with different 3-anilino substituents (dimethylamino analog CAS 1008211-79-7; morpholino analog CAS 473705-02-1) [1] make this series suitable for constructing and validating ROMK pharmacophore models. The –SCF₂H group's capacity as a hydrogen-bond donor [2] adds an additional interaction dimension for computational docking and free-energy perturbation studies aimed at predicting binding poses in the ROMK channel pore.

Quote Request

Request a Quote for 1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.